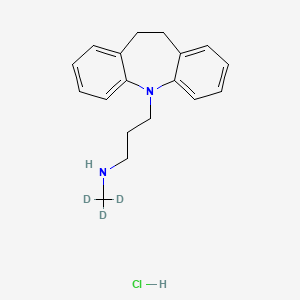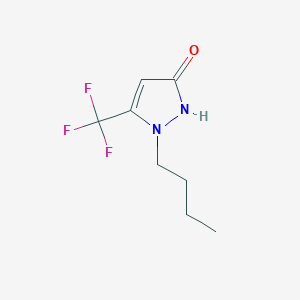
Morphine-D3 6ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-(methyl-d3)morphinan-6-yl (9CI); (5a,6a)-7,8-Didehydro-4,5-epoxy-3-hydroxy-17-methyl-d3-morphinan-6-yl ss-D-Glucopyranosiduronic Acid; Morphine-d3 6-O-Glucuronide; Morphine-d3 6-Glucuronide; Morphine-d3 Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphine-6-beta-D-glucuronide-D3 solution is a certified reference material with a concentration of 100 micrograms per milliliter in a methanol: water (1:1) mixture. This compound is a deuterated form of morphine-6-beta-D-glucuronide, which is a primary plasma and urinary metabolite of the opiate analgesic morphine . Morphine-6-beta-D-glucuronide is known for its potent analgesic properties and is used in various scientific and medical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morphine-6-beta-D-glucuronide-D3 involves the glucuronidation of morphine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor .
Industrial Production Methods
Industrial production of morphine-6-beta-D-glucuronide-D3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into a solution with methanol and water for use as a certified reference material .
Analyse Chemischer Reaktionen
Types of Reactions
Morphine-6-beta-D-glucuronide-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the glucuronide moiety or the morphine backbone.
Substitution: Substitution reactions can occur at the glucuronide moiety or the morphine structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of morphine-6-beta-D-glucuronide derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Morphine-6-beta-D-glucuronide-D3 is widely used in scientific research due to its stable isotopic labeling and well-characterized properties. Some key applications include:
Pharmacokinetics and Drug Metabolism: Used to study the metabolism and pharmacokinetics of morphine and its metabolites in biological systems.
Analytical Chemistry: Employed as a reference standard in liquid chromatography and mass spectrometry for the quantification of morphine and its metabolites in biological samples.
Forensic Toxicology: Utilized in forensic analysis to detect and quantify morphine and its metabolites in biological specimens.
Clinical Research: Applied in clinical studies to investigate the pharmacological effects and therapeutic potential of morphine-6-beta-D-glucuronide.
Wirkmechanismus
Morphine-6-beta-D-glucuronide-D3 exerts its effects primarily through the mu opioid receptor, similar to morphine . It has a slightly higher affinity for the delta receptor and a lower affinity for the kappa receptor compared to morphine . The compound’s analgesic action involves binding to these receptors, leading to the inhibition of pain signal transmission in the central nervous system . Additionally, it has been shown to have a lower affinity for the mu2 receptor but equal affinity to the mu1 receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine-3-beta-D-glucuronide: Another major metabolite of morphine, but with different pharmacological properties.
Morphine-6-beta-D-glucuronide: The non-deuterated form of the compound, used in similar research applications.
Codeine-6-glucuronide: A metabolite of codeine with similar glucuronidation at the C6 position.
Uniqueness
Morphine-6-beta-D-glucuronide-D3 is unique due to its deuterated labeling, which provides enhanced stability and allows for more precise quantification in analytical applications . This makes it particularly valuable in pharmacokinetic studies and forensic analysis where accurate measurement of morphine metabolites is crucial .
Eigenschaften
Molekularformel |
C23H27NO9 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3 |
InChI-Schlüssel |
GNJCUHZOSOYIEC-YTLCJKNCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12047673.png)
![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)

![4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid](/img/structure/B12047680.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12047684.png)
![7-Benzyl-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047689.png)

![8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047694.png)


![5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)

